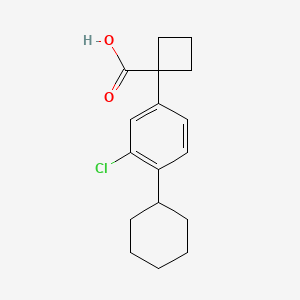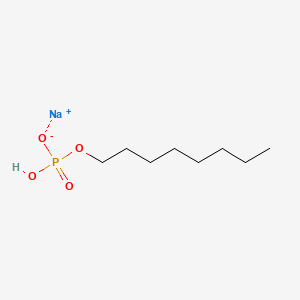
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexadiene, where a tert-butyl group is attached to the fifth carbon of the cyclohexadiene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 1,3-cyclohexadiene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various halides and nucleophiles
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Cyclohexane derivatives
Substitution: Functionalized cyclohexadiene derivatives
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexadiene: A simpler derivative without the tert-butyl group.
1,3-Cyclopentadiene, 5-(1,1-dimethylethyl)-: A similar compound with a five-membered ring instead of a six-membered ring.
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-: A compound with additional functional groups and different substitution patterns.
Uniqueness
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
35776-65-9 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
5-tert-butylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-10(2,3)9-7-5-4-6-8-9/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
IRKKODBXEDEMMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


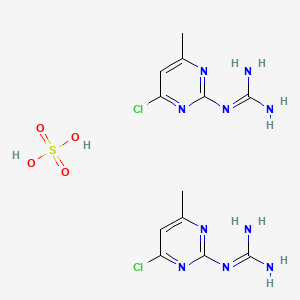
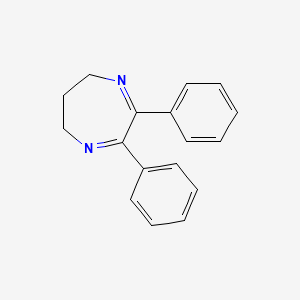
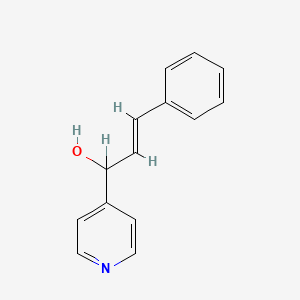

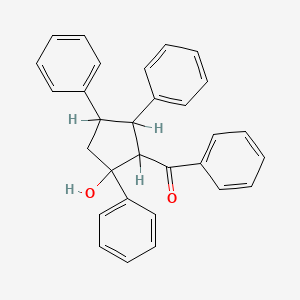
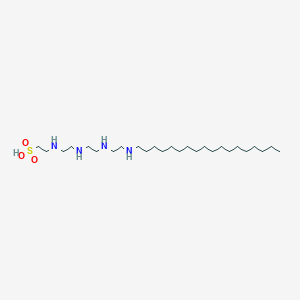


![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
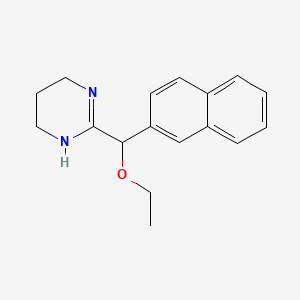
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
